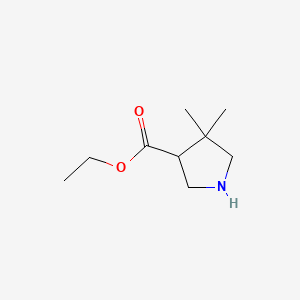

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

Description

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate (CAS 1245649-01-7) is a pyrrolidine derivative featuring a bicyclic structure with two methyl groups at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 185.24 g/mol (base compound). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its rigid pyrrolidine scaffold and functionalized ester group .

Properties

IUPAC Name |

ethyl 4,4-dimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQRKOQOOUEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of ethyl 4,4-dimethylpyrrolidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4,4-dimethylpyrrolidine-3-carboxylic acid.

Reduction: 4,4-dimethylpyrrolidine-3-methanol.

Substitution: 4,4-dimethylpyrrolidine-3-carboxamide or 4,4-dimethylpyrrolidine-3-ethanol.

Scientific Research Applications

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with neurological activity.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Ester Group Variations: The methyl ester analog (C₈H₁₅NO₂·HCl) has a lower molecular weight and higher polarity compared to the ethyl ester derivative. Its collision cross-section (CCS) for [M+H]+ is 135.8 Ų, suggesting compact ion mobility . The benzyl-substituted variant (C₁₆H₂₃NO₂) exhibits increased lipophilicity due to the aromatic ring, making it suitable for crossing biological membranes .

Substituent Effects: Fluorine Introduction: The 4,4-difluoro derivative (C₇H₁₁F₂NO₂·HCl) leverages fluorine’s electron-withdrawing properties to enhance metabolic stability and binding affinity in drug candidates . Oxo Group: The 2-oxo analog (C₉H₁₅NO₃) introduces a ketone group, increasing electrophilicity but also raising toxicity risks (e.g., H302: harmful if swallowed) .

Biological Activity

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate has the following molecular formula: . The compound features a pyrrolidine ring substituted with ethyl and carboxylate groups, which are critical for its biological interactions.

The biological activity of ethyl 4,4-dimethylpyrrolidine-3-carboxylate is primarily attributed to its interaction with various molecular targets. The pyrrolidine structure allows for interactions with enzymes and receptors, influencing their activity. Notably, the compound may modulate neurotransmitter pathways and inhibit specific enzymes, which could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that ethyl 4,4-dimethylpyrrolidine-3-carboxylate exhibits several biological activities :

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Neurological Activity : Ongoing research is exploring its potential as a precursor in drug development for neurological disorders. Its ability to influence neurotransmitter systems suggests a role in treating conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development. |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation in vitro. |

| Neurological | Potential precursor in drug synthesis for neuroactive compounds. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ethyl 4,4-dimethylpyrrolidine-3-carboxylate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated it could serve as a lead compound for antibiotic development.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, suggesting its utility as an anti-inflammatory agent. The study highlighted its mechanism involving inhibition of inflammatory mediators.

- Neuropharmacological Study : Research focusing on the neurological effects revealed that the compound could enhance mood-related behaviors in rodent models. This suggests potential applications in treating mood disorders.

Future Directions

The ongoing research into ethyl 4,4-dimethylpyrrolidine-3-carboxylate emphasizes its versatility as a pharmaceutical agent. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways influenced by this compound.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for antimicrobial and anti-inflammatory applications.

- Structural Modifications : Exploring derivatives of ethyl 4,4-dimethylpyrrolidine-3-carboxylate to enhance potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.